

potential off-target effects of AV5116 in vitro

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Compound of Interest

Compound Name: AV5124

Cat. No.: B15568406

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Technical Support Center: AV5116

This technical support guide provides information on the potential in vitro off-target effects of AV5116, a potent inhibitor of Tyrosine Kinase X (TKX). It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to assist researchers in interpreting their results.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of AV5116?

A1: AV5116 is a highly potent inhibitor of TKX. However, like many kinase inhibitors, it can exhibit activity against other kinases, particularly at higher concentrations.^{[1][2][3]} An in vitro kinase panel screen has been conducted to determine its selectivity. The table below summarizes the IC₅₀ values for AV5116 against a panel of related and unrelated kinases.

Q2: We are observing unexpected cellular effects (e.g., toxicity, altered morphology) at concentrations where TKX should be inhibited. Could this be due to off-target effects?

A2: It is possible that the observed cellular phenotype is a result of AV5116 inhibiting one or more off-target kinases.^{[1][4]} Review the kinase selectivity profile in Table 1 to identify potential off-target kinases that are potently inhibited at the concentrations used in your experiments. Consider performing downstream analysis of signaling pathways modulated by these off-target kinases to confirm their inhibition in your cellular model.

Q3: How can we experimentally validate a suspected off-target effect in our cell-based assays?

A3: To validate a suspected off-target effect, consider the following approaches:

- Use a structurally unrelated inhibitor: Treat your cells with a different, structurally distinct inhibitor of the suspected off-target kinase. If you observe a similar phenotype, it strengthens the hypothesis of an off-target effect.
- siRNA/shRNA knockdown: Deplete the expression of the suspected off-target kinase using RNA interference. If the knockdown phenocopies the effect of AV5116, it suggests the involvement of that kinase.
- Rescue experiment: Overexpress a constitutively active or drug-resistant mutant of the suspected off-target kinase. If this rescues the phenotype induced by AV5116, it provides strong evidence for the off-target interaction.

Q4: Are there any known off-target effects of AV5116 on non-kinase proteins?

A4: Comprehensive off-target screening for non-kinase proteins is an ongoing process.^[5]^[6] Standard safety pharmacology panels have been conducted to assess interactions with a broad range of targets, including GPCRs, ion channels, and transporters.^[6] For the most up-to-date information, please refer to the latest safety data sheet or contact technical support.

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Greater than expected cytotoxicity	Off-target inhibition of kinases essential for cell survival (e.g., PI3K/Akt pathway members). [7]	1. Review the kinase selectivity profile (Table 1) for potent off-target inhibition. 2. Lower the concentration of AV5116 to a range that is more selective for TKX. 3. Perform a dose-response curve to determine the therapeutic window.
Contradictory results between different cell lines	Cell line-specific expression levels of on- and off-target kinases.	1. Profile the expression levels of TKX and key off-target kinases in your cell lines of interest via Western blot or qPCR. 2. Choose cell lines with high TKX expression and low expression of potentially inhibited off-target kinases for on-target validation.
Lack of correlation between TKX inhibition and downstream signaling	1. Crosstalk with other signaling pathways. 2. Off-target inhibition of a kinase in a parallel or feedback pathway.	1. Use the Signaling Pathway Analysis diagram (Figure 1) to identify potential pathway crosstalk. 2. Investigate the phosphorylation status of key nodes in related pathways.

Data Presentation

Table 1: In Vitro Kinase Selectivity Profile of AV5116

Kinase Target	IC50 (nM)	Assay Type	Notes
TKX (On-Target)	5	Radiometric	High Potency
TKY	50	ADP-Glo	10-fold selectivity over TKX
TKZ	250	Radiometric	50-fold selectivity over TKX
SRC	800	ADP-Glo	Structurally related kinase
ABL	>10,000	Radiometric	Low affinity
PI3K α	1,500	ADP-Glo	Potential for off-target effects at high concentrations
AKT1	>10,000	Radiometric	Low affinity
MAPK1 (ERK2)	>10,000	Radiometric	Low affinity

Experimental Protocols

Protocol 1: In Vitro Radiometric Kinase Assay[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

This protocol describes a radiometric assay to determine the IC50 value of AV5116 against a specific kinase.

Materials:

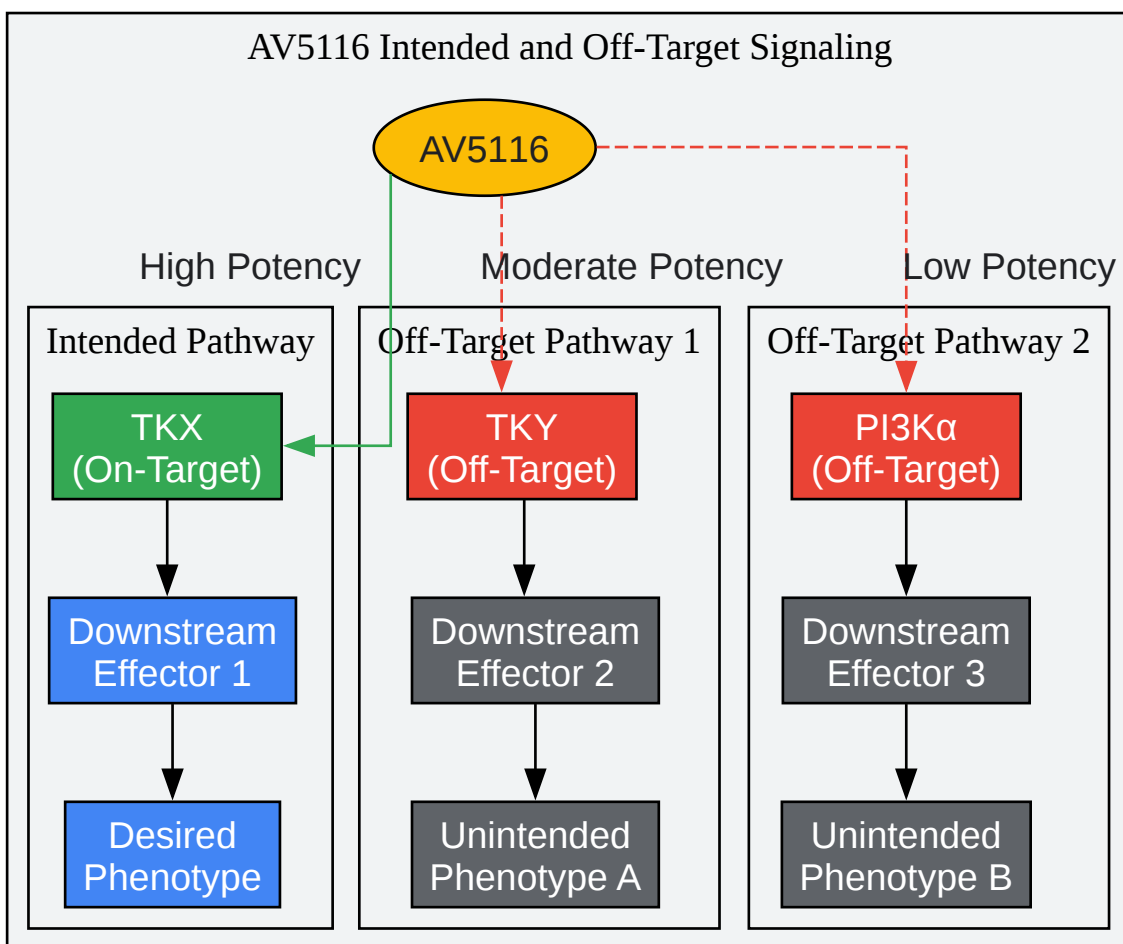
- Recombinant kinase
- Kinase-specific substrate
- AV5116 (serial dilutions)
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- [γ -³²P]ATP

- 10% Phosphoric acid
- Phosphocellulose filter plates
- Scintillation counter

Procedure:

- Prepare serial dilutions of AV5116 in the kinase reaction buffer.
- In a 96-well plate, add the kinase, substrate, and AV5116 dilution (or DMSO for control).
- Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
- Initiate the reaction by adding [γ - ^{32}P]ATP.
- Incubate for 30-60 minutes at 30°C.
- Terminate the reaction by adding 10% phosphoric acid.
- Transfer the reaction mixture to a phosphocellulose filter plate.
- Wash the plate multiple times with 0.1% phosphoric acid to remove unincorporated [γ - ^{32}P]ATP.
- Dry the plate and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition for each AV5116 concentration and determine the IC₅₀ value.

Visualizations



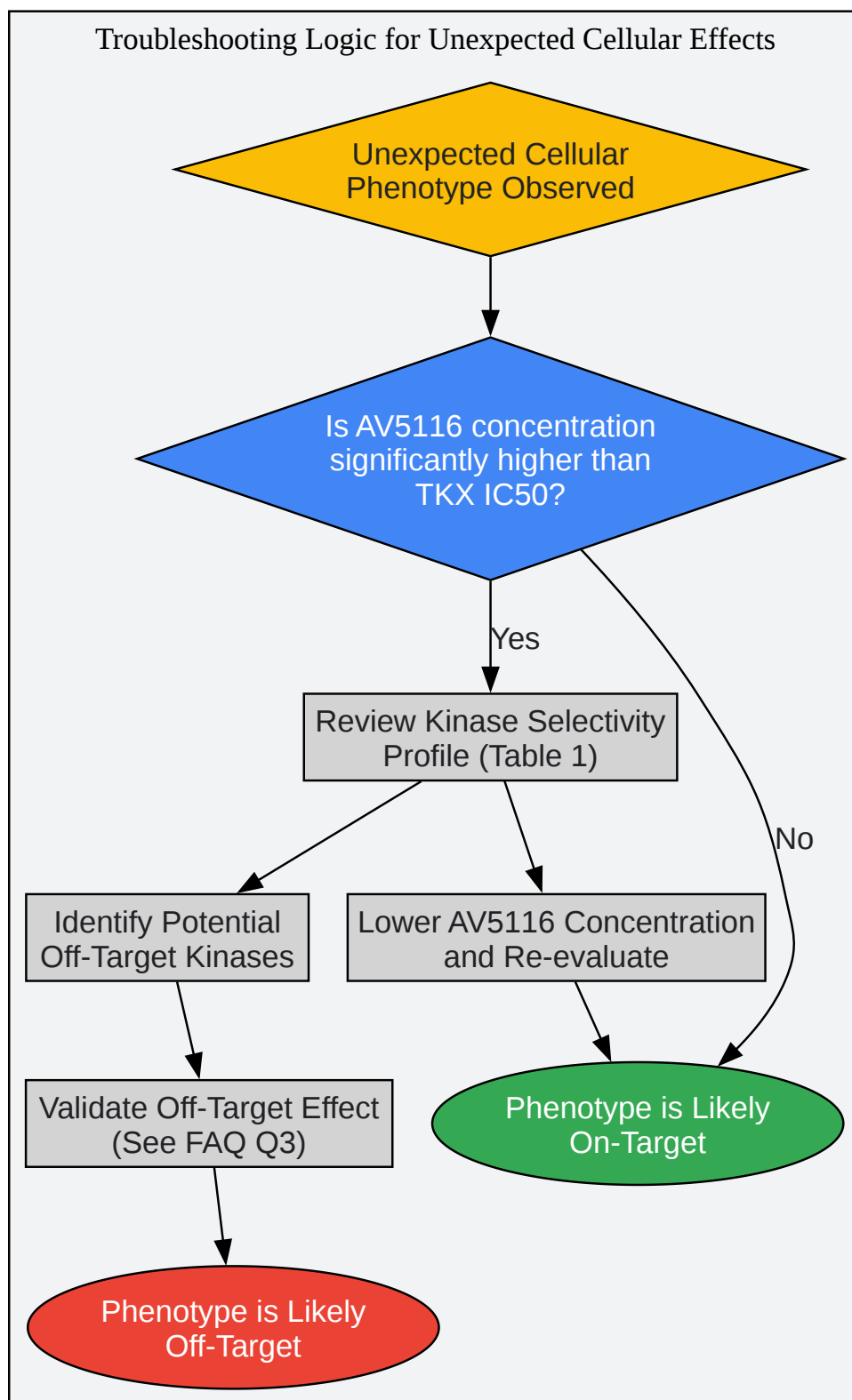
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Figure 1: Signaling pathways affected by AV5116.



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Figure 2: Workflow for in vitro radiometric kinase assay.



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Figure 3: Decision tree for troubleshooting unexpected results.

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